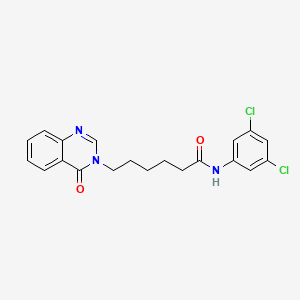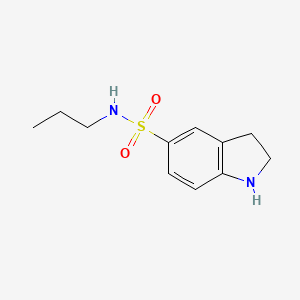![molecular formula C22H15FN4O2S B12128559 3-[(4-fluorophenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128559.png)
3-[(4-fluorophenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with 1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[(4-fluorophenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- 3-[(4-fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- 3-[(4-fluorophenyl)sulfonyl]-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Uniqueness
What sets 3-[(4-fluorophenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorophenyl and sulfonyl groups enhances its reactivity and potential for interaction with biological targets .
Properties
Molecular Formula |
C22H15FN4O2S |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-phenylpyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C22H15FN4O2S/c23-14-10-12-16(13-11-14)30(28,29)20-19-22(26-18-9-5-4-8-17(18)25-19)27(21(20)24)15-6-2-1-3-7-15/h1-13H,24H2 |
InChI Key |
GFPDAHYFGBVYFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128476.png)
![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide](/img/structure/B12128487.png)
![[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene](/img/structure/B12128488.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128490.png)

![6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B12128522.png)
![5-(4-chlorophenyl)-4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}thieno[2,3-d]pyrimidine](/img/structure/B12128527.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4-difluorobenzenesulfonamide](/img/structure/B12128544.png)

![(2E)-2-[(2E)-(cyclohex-3-en-1-ylmethylidene)hydrazinylidene]-5-methyl-4-phenyl-2,3-dihydro-1,3-thiazole](/img/structure/B12128555.png)


![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-2-methylphe nyl)acetamide](/img/structure/B12128566.png)
